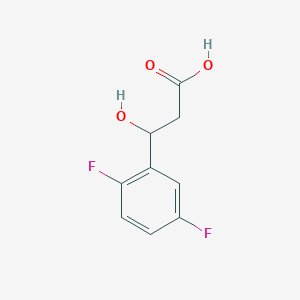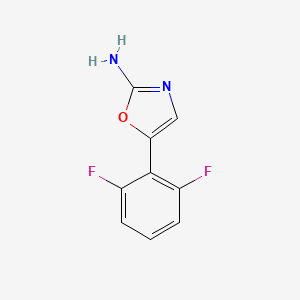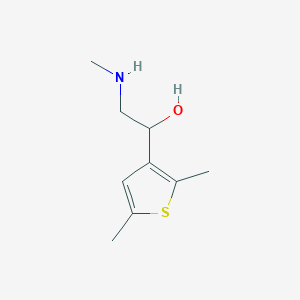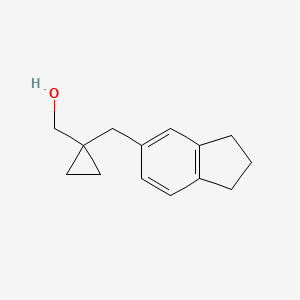![molecular formula C12H20O B15322857 (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol](/img/structure/B15322857.png)
(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol: is an organic compound with the molecular formula C12H20O . It features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique spatial arrangement. This compound is of interest in various fields of research, including synthetic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Bicyclo[2.2.1]heptane Formation: The bicyclo[2.2.1]heptane structure is introduced via a Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol can be oxidized to form a ketone or an aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives. For example, the hydroxyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Halides, ethers.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex organic molecules, particularly those with rigid bicyclic structures.
Biology:
Biological Probes: The compound can be used as a probe to study the interactions of bicyclic structures with biological macromolecules.
Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in designing molecules with specific spatial configurations.
Industry:
Materials Science: The rigidity and stability of the bicyclo[2.2.1]heptane structure make this compound useful in the development of new materials with desirable mechanical properties.
作用機序
The mechanism of action of (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol involves its interaction with various molecular targets. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction.
類似化合物との比較
- Bicyclo[2.2.1]heptane-2-methanol
- 2-Norbornanemethanol
- 2-(Hydroxymethyl)bicyclo[2.2.1]heptane
Comparison:
- Structural Uniqueness: (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol is unique due to the presence of both a cyclopropyl group and a bicyclo[2.2.1]heptane structure, which imparts distinct chemical and physical properties.
- Reactivity: The combination of these two structural motifs results in unique reactivity patterns, making it a valuable compound for synthetic and mechanistic studies.
特性
分子式 |
C12H20O |
|---|---|
分子量 |
180.29 g/mol |
IUPAC名 |
[1-(2-bicyclo[2.2.1]heptanylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H20O/c13-8-12(3-4-12)7-11-6-9-1-2-10(11)5-9/h9-11,13H,1-8H2 |
InChIキー |
MULMEIGHVXCWKC-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2CC3(CC3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





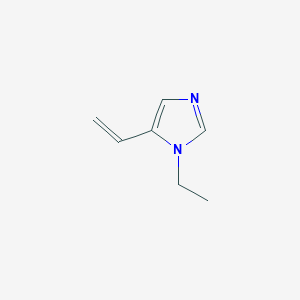
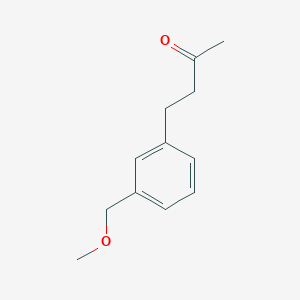
![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride](/img/structure/B15322802.png)
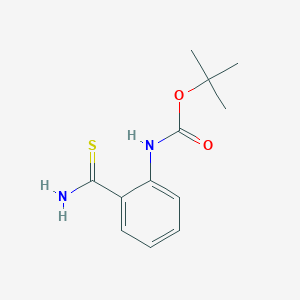

![rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B15322816.png)

